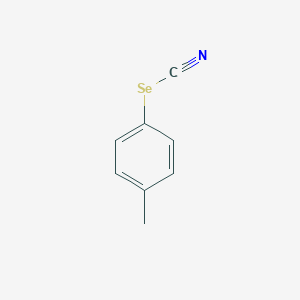
4-Methylphenyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl selenocyanate is a useful research compound. Its molecular formula is C8H7NSe and its molecular weight is 196.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
1. Organic Synthesis:
4-Methylphenyl selenocyanate serves as a valuable reagent in organic synthesis. It is utilized for introducing selenium into organic molecules, facilitating the formation of diverse selenated compounds. The compound can participate in various reactions, including nucleophilic substitutions and redox reactions, making it a versatile tool in synthetic chemistry.
2. Reaction Mechanisms:
The compound can undergo several types of reactions:
- Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
- Reduction: Reduction can yield selenol compounds.
- Substitution: The selenocyanate group can be replaced by other nucleophiles such as amines or thiols.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Seleninic acid derivatives | Hydrogen peroxide |
| Reduction | Selenol compounds | Sodium borohydride |
| Substitution | Amine/Thiol derivatives | Primary amines, thiols |
Biological Applications
1. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant activity, which may help modulate redox status in biological systems. This property is crucial for protecting cells from oxidative stress and damage.
2. Anticancer Activity:
The compound has been investigated for its potential anticancer properties. Studies show that it can induce apoptosis (programmed cell death) in cancer cells and reduce tumor incidence in animal models. For instance, it demonstrated a chemopreventive effect against chemically induced skin carcinogenesis in mice .
3. Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS) that induce oxidative stress, leading to the activation of apoptotic pathways .
Table 2: Summary of Biological Activities and Mechanisms
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Modulation of redox status |
| Anticancer | Induces apoptosis | ROS generation leading to oxidative stress |
| Chemopreventive | Reduces tumor incidence | Inhibition of carcinogen activation |
Industrial Applications
1. Material Science:
this compound is being explored for its potential applications in developing novel materials with unique electronic and optical properties. Its ability to form stable compounds with various substrates makes it suitable for creating advanced materials used in electronics.
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of substituted phenylmethyl selenocyanates demonstrated significant reductions in tumor growth rates in animal models exposed to carcinogens. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells, showcasing its potential as a therapeutic agent .
Case Study 2: Synthesis and Functionalization
Research on the synthesis of selenium-containing compounds using this compound has illustrated its utility as an intermediate in creating complex organic molecules. This includes the development of new drugs targeting various diseases, particularly those involving oxidative stress mechanisms .
Propiedades
Número CAS |
21856-93-9 |
|---|---|
Fórmula molecular |
C8H7NSe |
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
Clave InChI |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















